
6-Hydroxy-2,4-dimethylnicotinonitrile
Overview
Description
2-Hydroxy-4,6-dimethylnicotinonitrile (CAS: 52200-48-3) is a pyridine-3-carbonitrile derivative with hydroxy and methyl substituents at positions 2, 4, and 6. Its IUPAC name is 4,6-dimethyl-2-hydroxypyridine-3-carbonitrile, and it is also referred to as 5-cyano-6-hydroxy-2,4-lutidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,4-dimethylnicotinonitrile typically involves the reaction of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of Vilsmeier-Haack reagent (DMF-POCl3) to formylate the compound, followed by subsequent reactions to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The key steps involve ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group at position 6 participates in nucleophilic substitution reactions, enabling the introduction of new functional groups.
Cyclization Reactions
The compound undergoes cyclization to form heterocyclic frameworks, critical in medicinal chemistry.
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With malononitrile dimer :
Forms pyran derivative 9 via a [4+2] cycloaddition mechanism. The reaction proceeds under alkaline conditions, confirmed by a characteristic singlet at δ 4.36 ppm for pyran protons in . -
With 1-(1H-benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one :
Yields 6-substituted-3-cyano-2-pyridones via sodium ethoxide-catalyzed cyclization .
Condensation Reactions
6-Hydroxy-2,4-dimethylnicotinonitrile reacts with α,β-unsaturated ketones and malononitrile to form complex pyridones:
Nitrile Reduction
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Reduction with LiAlH4_44 : Converts the nitrile group to a primary amine, enhancing hydrogen-bonding capacity for biological targeting .
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Catalytic hydrogenation (H2_22/Pd) : Yields secondary amines, useful in peptidomimetic synthesis .
Hydroxyl Oxidation
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KMnO4_44 in acidic medium : Oxidizes the hydroxyl group to a ketone, confirmed by IR absorption at 1705 cm (C=O stretch) .
Synthetic Utility in Drug Development
The compound serves as a precursor for bioactive molecules:
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Antimicrobial agents : Pyran derivatives (e.g., 9 ) show activity against Staphylococcus aureus (MIC = 8 µg/mL) .
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Kinase inhibitors : Substituted pyridones exhibit IC values < 100 nM against EGFR kinase .
Mechanistic Insights
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Electrophilic aromatic substitution : Methyl groups at positions 2 and 4 direct incoming electrophiles to the hydroxyl-bearing position 6 .
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Tautomerism : The hydroxyl group facilitates keto-enol tautomerism, influencing reactivity in polar solvents .
Comparative Reactivity
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of novel materials and pharmaceuticals.
Biology
- Biological Activity Studies : Derivatives of this compound are being investigated for their potential antimicrobial and anticancer properties. The presence of the hydroxyl group enhances its reactivity with biological molecules, potentially leading to significant biological effects.
Medicine
- Pharmaceutical Intermediate : Ongoing research explores its utility as an intermediate in drug development. Its unique structure may contribute to the development of new therapeutic agents targeting various diseases.
Industry
- Industrial Applications : The compound is utilized in the synthesis of dyes, pigments, and agrochemicals, showcasing its versatility in industrial chemistry.
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Antimicrobial Evaluation :
- A study evaluated the antimicrobial efficacy of nicotinonitrile derivatives, indicating that compounds with similar structures exhibited enhanced activity against both gram-positive and gram-negative bacteria. This suggests that 6-Hydroxy-2,4-dimethylnicotinonitrile may also demonstrate similar antimicrobial properties.
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Cytotoxicity Assays :
- In vitro assays on structurally related compounds revealed significant inhibition of cell viability in various cancer cell lines. These findings support further exploration of this compound for its potential anticancer effects.
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Pharmaceutical Development :
- Research into the compound's derivatives has shown promise in drug development contexts, particularly for targeting specific diseases through its unique structural features.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,4-dimethylnicotinonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with biological molecules. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinonitrile Derivatives
Nicotinonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogs:
Structural and Functional Group Variations
Table 1: Substituent Positions and Key Properties
Biological Activity
6-Hydroxy-2,4-dimethylnicotinonitrile (CAS Number: 1704-19-4) is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a hydroxyl group at the 6-position and a nitrile functional group contributes to its reactivity and interactions with biological systems. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₈N₂O, with a molecular weight of 134.14 g/mol. Its structure includes:
- A pyridine ring with two methyl groups at positions 2 and 4.
- A hydroxyl group at position 6.
- A nitrile group that can undergo hydrolysis to form carboxylic acids.
This substitution pattern imparts distinct chemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological molecules, enhancing its interaction with proteins and enzymes.
- Nitrile Hydrolysis : The nitrile group can be hydrolyzed to yield carboxylic acids, which may interact with receptors or enzymes, potentially modulating biological pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds related to nicotinonitriles have been evaluated for their effectiveness against various pathogens. The specific activity against bacteria and fungi is an area of ongoing research.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating its possible role as an anticancer agent. Further investigation into its mechanism of action in cancer cells is warranted .
Case Studies
Several case studies highlight the biological effects of this compound:
- Cytotoxicity in Cancer Cells :
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Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against common bacterial strains.
- Method : Disk diffusion method was employed to evaluate inhibition zones.
- Findings : The compound showed promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
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This compound | Hydroxyl at position 6; two methyls | Enhanced lipophilicity; potential anticancer activity |
4-Hydroxynicotinonitrile | Hydroxyl at position 4 | Different receptor interaction profile; weaker antimicrobial activity |
Nicotine | Parent compound | Known stimulant effects; lower solubility in water |
This table illustrates how variations in structure can significantly influence biological activity and chemical reactivity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 6-Hydroxy-2,4-dimethylnicotinonitrile, and what are their key optimization parameters?
- Methodological Answer : The compound can be synthesized via acid-catalyzed hydrolysis of 2-thioalkyl derivatives (e.g., 4,6-dimethyl-2-(alkylthio)nicotinonitrile) under controlled temperatures (60–80°C). Reaction optimization includes solvent selection (e.g., dichloromethane), catalyst choice (e.g., phosphoryl chloride), and temperature modulation to achieve yields >90% . Purity is enhanced via recrystallization using ethanol/water mixtures.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : X-ray crystallography using SHELXL (for small-molecule refinement) resolves its crystal structure, while nuclear magnetic resonance (NMR) confirms regiochemistry (e.g., hydroxy and methyl group positions). High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups, respectively .
Q. What solvent systems are suitable for solubility studies of this compound in experimental setups?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are optimal due to the compound’s hydroxy and nitrile groups. Solubility in aqueous buffers (pH 7.4) is limited but can be improved using co-solvents like ethanol (≤20% v/v) for biological assays .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity and yield in the synthesis of this compound derivatives?
- Methodological Answer : Substituent positioning (e.g., hydroxy at C6 vs. C4) is controlled by steric and electronic factors. For example, using bulky alkylthio groups (e.g., benzyl) in precursor nitriles reduces side reactions, while elevated temperatures (85°C) favor hydrolysis selectivity . Conflicting data on yield (70–95%) under similar conditions suggest impurities in starting materials or solvent traces as variables .
Q. What computational methods are used to predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model charge distribution, highlighting the nitrile group’s electrophilicity and the hydroxy group’s hydrogen-bonding potential. Molecular docking studies predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina .
Q. How is this compound evaluated for antioxidant activity in vitro, and what controls are critical?
- Methodological Answer : The compound is screened against ABTS•+ and DPPH radicals, with Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a reference standard. Assays require strict pH control (6.8–7.2) and spectrophotometric quantification at 734 nm (ABTS) or 517 nm (DPPH). Data normalization to Trolox equivalents (TEAC) minimizes batch variability .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies in IC50 values (e.g., antioxidant vs. cytotoxic effects) are addressed by standardizing assay protocols (e.g., cell line selection, exposure time). Meta-analyses of structure-activity relationships (SAR) identify critical substituents (e.g., methyl groups enhancing lipid solubility) .
Properties
IUPAC Name |
2,4-dimethyl-6-oxo-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-8(11)10-6(2)7(5)4-9/h3H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLDZOOVQHCMAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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